molecular formula C21H25IN2O2 B605266 Akuammicine methiodide CAS No. 5307-23-3

Akuammicine methiodide

Cat. No.: B605266
CAS No.: 5307-23-3
M. Wt: 464.3 g/mol
InChI Key: NDLAPUVJJLEQBQ-VKCYNNHXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of akuammicine involves several steps, starting from indoles. The chirality of carbon 13 is ensured by using chiral high-performance liquid chromatography columns technology. The two rings of akuammicine are generated by the Diels-Alder reaction and Heck reaction . For akuammicine methiodide, the methiodide salt is formed by reacting akuammicine with methyl iodide under appropriate conditions .

Industrial Production Methods

the general approach involves the extraction of akuammicine from natural sources, followed by its conversion to the methiodide salt using standard chemical synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

Akuammicine methiodide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Akuammicine-N-oxide.

    Reduction: Akuammicine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Akuammicine methiodide has several scientific research applications, including:

Mechanism of Action

Akuammicine methiodide exerts its effects primarily through its interaction with opioid receptors. It acts as an agonist at the mu and kappa opioid receptors, which are involved in pain modulation and other physiological processes . The compound’s molecular targets include these receptors, and its pathways involve the activation of G-protein coupled receptor signaling cascades.

Comparison with Similar Compounds

Akuammicine methiodide is unique among indole alkaloids due to its specific structure and receptor activity. Similar compounds include:

This compound’s uniqueness lies in its methiodide group, which can influence its solubility, reactivity, and biological activity compared to its parent compound and other derivatives.

Properties

CAS No.

5307-23-3

Molecular Formula

C21H25IN2O2

Molecular Weight

464.3 g/mol

IUPAC Name

methyl (1R,11S,12E,17S)-12-ethylidene-14-methyl-8-aza-14-azoniapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate;iodide

InChI

InChI=1S/C21H24N2O2.HI/c1-4-13-12-23(2)10-9-21-15-7-5-6-8-16(15)22-19(21)18(20(24)25-3)14(13)11-17(21)23;/h4-8,14,17H,9-12H2,1-3H3;1H/b13-4-;/t14-,17-,21+,23?;/m0./s1

InChI Key

NDLAPUVJJLEQBQ-VKCYNNHXSA-N

SMILES

C/C=C1C[N@+]2(C)CC[C@@]34[C@@H]2C[C@@H]/1C(C(OC)=O)=C3Nc5ccccc54.[I-]

Isomeric SMILES

C/C=C\1/C[N+]2(CC[C@@]34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C(=O)OC)C.[I-]

Canonical SMILES

CC=C1C[N+]2(CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC)C.[I-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Akuammicine methiodide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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